Cy5-PEG6-acid

CAS No.:

Cat. No.: VC1559933

Molecular Formula: C47H68ClN3O9

Molecular Weight: 854.52

Purity: >96% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C47H68ClN3O9 |

|---|---|

| Molecular Weight | 854.52 |

| IUPAC Name | 3-[2-[2-[2-[2-[2-[2-[6-[(2E)-3,3-dimethyl-2-[(2E,4E)-5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]hexanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid;chloride |

| Standard InChI | InChI=1S/C47H67N3O9.ClH/c1-46(2)38-16-11-13-18-40(38)49(5)42(46)20-8-6-9-21-43-47(3,4)39-17-12-14-19-41(39)50(43)25-15-7-10-22-44(51)48-24-27-55-29-31-57-33-35-59-37-36-58-34-32-56-30-28-54-26-23-45(52)53;/h6,8-9,11-14,16-21H,7,10,15,22-37H2,1-5H3,(H-,48,51,52,53);1H |

| Standard InChI Key | RKXHCQAKWSZSPM-UHFFFAOYSA-N |

| SMILES | CC1(C2=CC=CC=C2[N+](=C1C=CC=CC=C3C(C4=CC=CC=C4N3CCCCCC(=O)NCCOCCOCCOCCOCCOCCOCCC(=O)O)(C)C)C)C.[Cl-] |

| Appearance | Solid powder |

Introduction

Chemical Structure and Properties

Molecular Structure

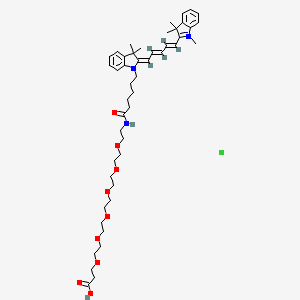

Cy5-PEG6-acid consists of a Cy5 fluorophore connected to a six-unit polyethylene glycol spacer with a terminal carboxylic acid group. The molecule has the molecular formula C47H68ClN3O9 and a molecular weight of approximately 854.52 g/mol . The chemical structure features two indole rings connected by a polymethine chain, which constitutes the Cy5 fluorophore, linked to a hexameric PEG chain ending with a carboxylic acid group .

The full IUPAC name of the compound is 3-[2-[2-[2-[2-[2-[2-[6-[(2E)-3,3-dimethyl-2-[(2E,4E)-5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]hexanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid;chloride . The complex structure can be represented by the following SMILES notation:

CC1(C2=CC=CC=C2N+C)C.[Cl-]

Physical and Chemical Properties

Table 1: Physical and Chemical Properties of Cy5-PEG6-acid

The PEG6 spacer in Cy5-PEG6-acid significantly enhances its water solubility compared to the Cy5 fluorophore alone . This improved solubility in aqueous media is crucial for biological applications where interactions occur in aqueous environments . Additionally, the PEG spacer reduces steric hindrance when the compound is conjugated to biomolecules, enhancing the efficiency of bioconjugation reactions .

Spectral Characteristics

Cy5-PEG6-acid exhibits spectral properties typical of Cy5 fluorophores, with slight variations due to the PEG6 and acid moieties. The compound has an excitation maximum at approximately 649 nm and an emission maximum at approximately 667 nm . These spectral characteristics place it in the far-red region of the electromagnetic spectrum, making it suitable for biological imaging applications where tissue autofluorescence is minimal .

Table 2: Spectral Characteristics of Cy5-PEG6-acid

| Property | Value | Reference |

|---|---|---|

| Excitation Maximum | 646-649 nm | |

| Emission Maximum | 662-667 nm | |

| Absorption Maximum | ~649 nm | |

| Fluorescence Region | Far-red |

The far-red fluorescence of Cy5-PEG6-acid makes it compatible with common laser lines used in fluorescence microscopy and flow cytometry, particularly the 633 nm and 647 nm lasers . This compatibility enhances its utility in multicolor imaging experiments where spectral separation is critical .

Applications

Bioconjugation

Cy5-PEG6-acid is extensively used for labeling proteins, peptides, and other biomolecules through its terminal carboxylic acid group . The carboxylic acid functionality can react with primary amines in biomolecules in the presence of activators such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (N,N'-Dicyclohexylcarbodiimide) to form stable amide bonds .

The PEG6 spacer serves as a flexible linker that enhances the solubility of the conjugate and reduces steric hindrance, which is particularly advantageous when labeling large biomolecules . This spacer can help maintain the biological activity of the labeled molecule by providing distance between the fluorophore and the biomolecule, minimizing potential interference with biomolecular functions .

Fluorescence Microscopy and Imaging

The far-red fluorescence properties of Cy5-PEG6-acid make it an excellent choice for fluorescence microscopy applications . Its excitation and emission maxima (approximately 649 nm and 667 nm, respectively) fall within a spectral window where biological autofluorescence is minimized, leading to improved signal-to-noise ratios in imaging experiments .

Cy5-PEG6-acid enables high-resolution imaging with bright far-red emission, which is beneficial for visualizing cellular structures and tracking biomolecules in real-time. The compound's far-red emission also allows for deeper tissue penetration compared to fluorophores that emit at shorter wavelengths, making it valuable for in vivo imaging applications .

Flow Cytometry

In flow cytometry applications, Cy5-PEG6-acid provides a reliable method for cell labeling and analysis . Its compatibility with standard laser lines used in flow cytometers (particularly the 633 nm or 647 nm lasers) makes it suitable for precise cell sorting and analysis. The bright fluorescence signal generated by Cy5-PEG6-acid enables sensitive detection of labeled cells or cellular components, enhancing the accuracy of flow cytometry experiments .

Comparison with Similar Compounds

Cy5-PEG6-acid is part of a broader family of fluorescent compounds and PEG derivatives. Understanding its similarities and differences with related compounds can help researchers select the most appropriate reagent for their specific applications.

Table 4: Comparison of Cy5-PEG6-acid with Related Compounds

Cy5-PEG6-NHS ester is a closely related compound that contains an N-hydroxysuccinimide (NHS) ester instead of a free carboxylic acid . The NHS ester is more reactive towards primary amines and can form amide bonds without the need for additional activating agents such as EDC or DCC . This makes it more convenient for certain bioconjugation applications, although the NHS ester is also more susceptible to hydrolysis in aqueous solutions .

DSPE-PEG-Cy5 combines the Cy5 fluorophore with a phospholipid (DSPE, or 1,2-distearoyl-sn-glycero-3-phosphoethanolamine) through a PEG linker . This compound is particularly useful for labeling lipid nanoparticles, liposomes, or cell membranes due to the lipid moiety's ability to integrate into lipid bilayers .

Cy5 DBCO NHS Ester incorporates both a dibenzocyclooctyne (DBCO) group for copper-free click chemistry and an NHS ester for amine coupling . This dual-functionality compound enables conjugation through either traditional NHS ester-amine reactions or strain-promoted azide-alkyne cycloaddition (SPAAC) with azide-containing molecules .

Future Perspectives

The versatility and utility of Cy5-PEG6-acid suggest several promising directions for future research and applications. As biomedical imaging and therapeutic technologies continue to advance, this compound is likely to find expanded uses in emerging fields.

In the realm of theranostics (combined therapy and diagnostics), Cy5-PEG6-acid could serve as a crucial component for developing multimodal imaging probes that also deliver therapeutic agents . The far-red fluorescence properties make it suitable for in vivo imaging, while the carboxylic acid functionality allows for conjugation to therapeutic molecules or targeting ligands .

The growing field of PROTAC development represents another significant opportunity for Cy5-PEG6-acid applications . As research in targeted protein degradation expands, the need for optimized linkers with appropriate length, flexibility, and conjugation capabilities will increase, potentially enhancing the role of Cy5-PEG6-acid in this area .

Additionally, advances in super-resolution microscopy techniques may further leverage the photophysical properties of Cy5-based fluorophores, potentially including modified versions of Cy5-PEG6-acid optimized for specific super-resolution methods .

The compound exhibits excellent spectral characteristics with excitation and emission maxima in the far-red region, enhancing its utility for biological imaging where tissue autofluorescence and light penetration are considerations . Its applications span from basic bioconjugation and fluorescence microscopy to advanced uses in flow cytometry and PROTAC development .

Proper handling and storage are essential to maintain the stability and functionality of Cy5-PEG6-acid, with recommendations including storage at -20°C and protection from light and moisture . Comparison with related compounds highlights the specific advantages of Cy5-PEG6-acid in certain applications while emphasizing the importance of selecting the appropriate reagent based on specific research needs .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume